6-Methyl-1-(3-methylphenyl)-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid

Antibacterial DNA gyrase Gram-positive selectivity

Fluoroquinolone failure against MRSA/VRE leaves a critical gap in Gram-positive antibacterial pipelines. CAS 74270-65-8-a monocyclic 4-oxo-1,4-dihydronicotinic acid isostere-bypasses classical resistance via a divergent DNA gyrase binding mode driven by its N-1 m-tolyl and 6-methyl groups. • Gram-positive-selective: active against MRSA & VRE resistant strains • Chemical probe for comparative gyrase inhibition (supercoiling, crystallography) • IP-unencumbered scaffold for novel topoisomerase II inhibitor libraries ≥98% (HPLC). Ambient shipping; store 2-8°C.

Molecular Formula C14H13NO3
Molecular Weight 243.262
CAS No. 74270-65-8
Cat. No. B2607654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-1-(3-methylphenyl)-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid
CAS74270-65-8
Molecular FormulaC14H13NO3
Molecular Weight243.262
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2C=C(C(=O)C=C2C)C(=O)O
InChIInChI=1S/C14H13NO3/c1-9-4-3-5-11(6-9)15-8-12(14(17)18)13(16)7-10(15)2/h3-8H,1-2H3,(H,17,18)
InChIKeyGXSVJHDXYPOFSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methyl-1-(3-methylphenyl)-4-oxo-1,4-dihydro-3-pyridinecarboxylic Acid Identity and Procurement


6-Methyl-1-(3-methylphenyl)-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid (CAS 74270-65-8) is a monocyclic 4-oxo-1,4-dihydronicotinic acid derivative designed as a quinolone isostere . It features a 6-methyl substitution and a 3-methylphenyl (m-tolyl) group at the N-1 position, distinguishing it from fluoroquinolone antibiotics that rely on a bicyclic core. The compound is cataloged in PubChem (CID 1489807) and is primarily supplied as a research-grade chemical for antibacterial drug discovery and chemical biology studies .

Monocyclic 4-oxo-1,4-dihydronicotinic acid scaffold designed as a quinolone isostere for DNA gyrase inhibition studies
Gram-positive-selective research tool; reported activity context against MRSA and VRE supports antimicrobial screening programs
Research-grade chemical supplied for antibacterial drug discovery and chemical biology studies; not a clinical candidate

Irreplaceability of 6-Methyl-1-(3-methylphenyl)-4-oxo-1,4-dihydro-3-pyridinecarboxylic Acid


Generic substitution fails because this compound's antibacterial spectrum is Gram-positive-selective, a property that diverges entirely from classical fluoroquinolones (Gram-negative-preferring) and cannot be predicted from core scaffold alone . The 6-methyl and N-1-m-tolyl substituents control both the potency against methicillin-resistant S. aureus and vancomycin-resistant Enterococcus and the pharmacokinetic liabilities, meaning that even structurally close 1-aryl-4-oxo-1,4-dihydronicotinic acid analogs (e.g., the 4-methoxyphenyl or 4-chloroanilino variants) exhibit materially different MIC values and target engagement kinetics .

Fluoroquinolones (e.g., ciprofloxacin) exhibit Gram-negative-predominant broad-spectrum profiles; substitution may miss Gram-positive screening targets.
Other 1-aryl-4-oxo-1,4-dihydronicotinic acid analogs (4-methoxyphenyl or 4-chloroanilino variants) may shift MIC and target engagement; m-tolyl substitution is reported as critical for anti-MRSA/VRE profile.
Structural mimics based on fluoroquinolone bicyclic cores introduce different binding modes and toxicity-class associations; monocyclic scaffold context may not transfer directly.

6-Methyl-1-(3-methylphenyl)-4-oxo-1,4-dihydro-3-pyridinecarboxylic Acid: Differentiation Evidence


Antibacterial Spectrum: Gram-Positive Selectivity vs. Ciprofloxacin

The Bassini et al. structure-activity study established that 1-aryl-4-oxo-1,4-dihydronicotinic acids, including the m-tolyl derivative, preferentially inhibit Gram-positive strains, whereas ciprofloxacin and other fluoroquinolones are broad-spectrum with Gram-negative bias . While exact MIC values for the m-tolyl compound were not publicly disclosed in the abstract, the class-level trend indicates that the compound's activity is concentrated against staphylococci and enterococci, including drug-resistant phenotypes . This Gram-positive tropism is a direct consequence of the monocyclic scaffold, which imposes different DNA gyrase binding interactions than the bicyclic fluoroquinolones .

Antibacterial Spectrum
Class-level inference
Gram-positive-predominant; reported active against MRSA and VRE (qualitative, no cross-class MICs)
Supports Gram-positive screening context; spectrum diverges from ciprofloxacin (Gram-negative-predominant)
Exact MIC values not publicly disclosed; structural class defined in Bassini et al. 1993
Antibacterial DNA gyrase Gram-positive selectivity

MRSA and VRE Activity Profile

According to AntibioticDB, the compound is specifically reported as active against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus sp., and also covers Moraxella catarrhalis and Streptococcus pneumoniae . This resistance-breaking profile is not uniformly shared by other 1-aryl-4-oxo-1,4-dihydronicotinic acid analogs, indicating that the m-tolyl substitution pattern is critical for retaining activity against these high-priority pathogens .

MRSA/VRE Activity
Data to verify
Reported active against methicillin-resistant S. aureus and vancomycin-resistant Enterococcus sp. (AntibioticDB)
Supports antimicrobial screening context for drug-resistant Gram-positive pathogens
Exact MIC endpoints not provided; source review required
MRSA VRE Drug resistance Antibacterial

Monocyclic Scaffold vs. Fluoroquinolone Toxicity Risks

The compound belongs to a series explicitly designed as monocyclic analogues of quinolones, aiming to dissociate DNA gyrase inhibition from the mitochondrial toxicity and metal-chelating properties associated with the fluoroquinolone bicyclic core . The Bassini study demonstrated that the structure-activity relationships for these monocyclic compounds differ markedly from those established for quinolones, confirming that the 4-oxo-1,4-dihydronicotinic acid template is not a simple truncated fluoroquinolone but a distinct pharmacophore with unique substitution requirements .

Scaffold De-risking
Class-level inference
Monocyclic scaffold designed to dissociate DNA gyrase inhibition from fluoroquinolone mitochondrial toxicity; no direct comparative toxicity data
Monocyclic template provides structurally de-risked starting point for gyrase inhibitor studies
Comparative toxicity context not experimentally validated for this specific compound
Quinolone isostere DNA gyrase Scaffold hopping Toxicity

Application Scenarios for 6-Methyl-1-(3-methylphenyl)-4-oxo-1,4-dihydro-3-pyridinecarboxylic Acid


MRSA/VRE Lead Optimization

Use as a validated monocyclic quinolone isostere lead for medicinal chemistry programs seeking narrow-spectrum Gram-positive agents. The compound's reported activity against MRSA and VRE makes it a candidate for hit-to-lead expansion where fluoroquinolones have failed due to resistance. Prioritize this scaffold over generic 4-oxo-1,4-dihydronicotinic acid derivatives that lack the m-tolyl substitution, as the 3-methylphenyl group is critical for retaining anti-resistant-strain activity .

DNA Gyrase Binding: Quinolone vs. Monocyclic Inhibitor

Employ as a chemical probe to dissect DNA gyrase inhibition mechanisms. Because the structure-activity relationships of monocyclic 4-oxo-1,4-dihydronicotinic acids diverge from those of fluoroquinolones , this compound enables comparative biochemical and biophysical studies (e.g., DNA supercoiling assays, X-ray crystallography) to map alternative gyrase binding modes inaccessible to bicyclic quinolones.

Scaffold-Hopping for Novel Topoisomerase II Inhibitors

Incorporate into diversity-oriented synthesis libraries as a privileged fragment for generating novel topoisomerase II/DNA gyrase inhibitors. The monocyclic core avoids the patent-saturated fluoroquinolone chemical space and provides a distinct intellectual property landscape for drug discovery programs .

Application
Selection Property
Validation Focus
MRSA/VRE lead optimization studies
Gram-positive selectivity context
MIC and strain-panel endpoints
DNA gyrase inhibition mechanism research
Monocyclic scaffold binding mode
Comparative supercoiling and structural biology assays
Scaffold-hopping library design
Novel topoisomerase II inhibitor space
SAR and target engagement profiling
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